N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a nitrophenyl group and a tetrahydrofuran moiety linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction between oxalyl chloride and 3-nitroaniline forms the intermediate N1-(3-nitrophenyl)oxalamide.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under controlled conditions.
The reaction conditions typically include the use of an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: 3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Tetrahydrofuran-2-ylmethylamine and 3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxalamide linkage provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-nitrophenyl)oxalamide:
N1-(4-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: Similar structure but with a different substitution pattern on the phenyl ring, which can affect its reactivity and biological activity.
Uniqueness
N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the combination of the nitrophenyl group and the tetrahydrofuran moiety. This combination provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-12(14-8-11-5-2-6-21-11)13(18)15-9-3-1-4-10(7-9)16(19)20/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBYQFWLQULIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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